1-Cyclobutylprop-2-en-1-amine

CuH catalysis Asymmetric hydroamination Strained alkene reactivity

1-Cyclobutylprop-2-en-1-amine (CAS: 1270460-73-5; C7H13N; MW: 111.18 g/mol) is a primary amine incorporating a strained cyclobutane ring and a terminal allyl group. This structural motif falls within the broader class of saturated N-heterocyclic building blocks utilized extensively in medicinal chemistry.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
Cat. No. B12280088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutylprop-2-en-1-amine
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC=CC(C1CCC1)N
InChIInChI=1S/C7H13N/c1-2-7(8)6-4-3-5-6/h2,6-7H,1,3-5,8H2
InChIKeyGEOLBRQXIANOAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclobutylprop-2-en-1-amine: Chemical Identity and Procurement Essentials for Saturated N-Heterocyclic Building Blocks


1-Cyclobutylprop-2-en-1-amine (CAS: 1270460-73-5; C7H13N; MW: 111.18 g/mol) is a primary amine incorporating a strained cyclobutane ring and a terminal allyl group . This structural motif falls within the broader class of saturated N-heterocyclic building blocks utilized extensively in medicinal chemistry [1]. The compound is commercially available in both racemic and enantiomerically pure forms (e.g., (S)-1-Cyclobutylprop-2-en-1-amine, CAS: 1269932-16-2), typically stabilized with TBC . Its dual functionality positions it as a versatile intermediate for asymmetric synthesis and scaffold diversification [2].

Why 1-Cyclobutylprop-2-en-1-amine Cannot Be Interchanged with Cyclopropyl or Cyclopentyl Analogs


Interchanging 1-cyclobutylprop-2-en-1-amine with its cyclopropyl or cyclopentyl analogs is inadvisable due to divergent ring strain energies and resultant regioselectivity in key catalytic transformations [1]. Computational and experimental studies demonstrate that cyclobutene-based substrates (precursors to cyclobutylamines) exhibit distinct hydrocupration barriers (3.5 kcal/mol lower than acyclic analogs) and markedly different Markovnikov/anti-Markovnikov selectivity compared to cyclopropene analogs [1]. Furthermore, the cyclobutyl ring confers a unique spatial footprint distinct from smaller (cyclopropyl) or larger (cyclopentyl) rings, impacting both the physicochemical properties and the biological target engagement profile of the resulting derivatives, as documented in NK1 antagonist SAR studies [2].

Quantitative Differentiation Guide: 1-Cyclobutylprop-2-en-1-amine vs. In-Class Analogs


Hydroamination Regioselectivity: Markovnikov vs. Anti-Markovnikov Control in 1-Arylcyclobutene vs. 1-Arylcyclopropene

In CuH-catalyzed hydroamination, 1-arylcyclobutene substrates afford exclusively the Markovnikov product, whereas 1-arylcyclopropene analogs yield the anti-Markovnikov isomer [1]. DFT calculations reveal this divergence stems from lower distortion energy in the Markovnikov transition state for cyclobutenes [1].

CuH catalysis Asymmetric hydroamination Strained alkene reactivity

Hydrocupration Reactivity: Activation Barrier Comparison for Strained Cyclobutene vs. Acyclic Alkene

The strained trisubstituted alkene in 1-methylcyclobutene (a structural mimic of 1-cyclobutylprop-2-en-1-amine) exhibits significantly enhanced reactivity compared to unstrained acyclic analogs [1]. DFT calculations quantify a 3.5 kcal/mol reduction in the hydrocupration barrier relative to 2-methylbut-2-ene [1].

DFT calculation Strain energy Hydrocupration kinetics

Enantioselectivity in Catalytic Hydroamination: Cyclobutyl vs. Cyclopropyl Scaffold Performance

Hydroamination of 1-alkylcyclobutenes proceeds with excellent enantioselectivity, whereas the corresponding 1-alkylcyclopropenes yield nearly racemic product mixtures [1]. This difference is attributed to the smaller size of the cyclopropene moiety, which reduces ligand-substrate steric repulsion required for effective chiral induction [1].

Asymmetric synthesis Stereoselectivity Chiral amine synthesis

NK1 Receptor Binding Affinity: Class-Level Potency of Cyclobutane Derivatives

Cyclobutane-based scaffolds have been validated as highly potent NK1 receptor antagonist cores, with multiple derivatives achieving in vitro binding affinities (Ki) ≤ 1 nM [1]. This represents a significant class-level potency advantage over unstrained or larger-ring alternatives commonly screened for GPCR targets [1].

NK1 antagonist GPCR binding Cyclobutane SAR

Chiral Purity and Stabilized Supply: (S)-1-Cyclobutylprop-2-en-1-amine

The (S)-enantiomer of 1-cyclobutylprop-2-en-1-amine is commercially supplied at 98% purity, stabilized with TBC (4-tert-butylcatechol) to prevent alkene polymerization during storage and handling . In contrast, the cyclopropyl analog is frequently supplied without specified chiral purity guarantees or stabilizer additives .

Chiral building block Enantiomeric purity Supply chain stability

Optimal Application Scenarios for 1-Cyclobutylprop-2-en-1-amine in Scientific R&D


Enantioselective Synthesis of Polysubstituted Aminocyclobutanes via CuH-Catalyzed Hydroamination

1-Cyclobutylprop-2-en-1-amine serves as a direct precursor or structural analog for CuH-catalyzed hydroamination reactions. Its cyclobutyl scaffold is essential for achieving exclusive Markovnikov regioselectivity with aryl-substituted derivatives and high enantioselectivity with alkyl-substituted variants, in contrast to cyclopropyl analogs that yield opposite regioselectivity or racemic mixtures [1].

NK1 Receptor Antagonist Lead Optimization and CNS Drug Discovery

This compound is a valuable building block for constructing cyclobutane-containing NK1 receptor antagonists. SAR studies demonstrate that the cyclobutane core supports sub-nanomolar NK1 binding affinities (Ki ≤ 1 nM), a potency level that distinguishes this scaffold from less strained or larger ring alternatives in GPCR-targeted CNS programs [2].

Scaffold Diversification via Terminal Alkene Functionalization

The terminal allyl group provides a robust handle for further diversification through cross-coupling, epoxidation, or hydroboration. Unlike saturated cyclobutylamines lacking the alkene moiety (e.g., cyclobutylamine), 1-cyclobutylprop-2-en-1-amine offers orthogonal reactivity that expands accessible chemical space without requiring additional protection/deprotection steps .

Development of Strained Heterocyclic Building Block Libraries

As a strained cyclobutane derivative, 1-cyclobutylprop-2-en-1-amine enables the construction of complex, three-dimensional molecular architectures that address the increasing demand for Fsp³-rich compound collections. Its dual functionality (amine + alkene) and ring strain provide entry to diverse polysubstituted aminocyclobutane libraries with contiguous stereocenters, a motif prevalent in bioactive natural products and pharmaceutical candidates [1].

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